![molecular formula C15H16ClN3O4S B4395391 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4395391.png)
4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide
Overview
Description
4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its anti-cancer properties. It was first synthesized in 1998 by Pfizer Inc. and approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Mechanism of Action
4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide inhibits the activity of multiple receptor tyrosine kinases, including VEGFR, PDGFR, KIT, and FLT3. By inhibiting these kinases, 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide prevents the activation of downstream signaling pathways, which are necessary for tumor growth and angiogenesis. 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide also inhibits the activity of other proteins involved in angiogenesis, such as HIF-1α and STAT3.
Biochemical and Physiological Effects:
4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have anti-tumor effects in preclinical and clinical studies. It has been shown to inhibit tumor growth, angiogenesis, and metastasis. 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has also been shown to have effects on the immune system, including the activation of T cells and the inhibition of regulatory T cells. 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been associated with various side effects, including fatigue, nausea, vomiting, and diarrhea.
Advantages and Limitations for Lab Experiments
4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied in preclinical and clinical studies, and its mechanism of action is well understood. It is a potent inhibitor of multiple receptor tyrosine kinases and has been shown to have anti-tumor effects in various types of cancer. However, 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has limitations in lab experiments, including its low solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the study of 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide. One direction is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another direction is the study of 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide in combination with other anti-cancer drugs to improve its efficacy and reduce its side effects. Additionally, the study of 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide in other types of cancer, such as breast cancer and lung cancer, is an area of active research. Finally, the study of 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide in combination with immunotherapy is an emerging area of research that has shown promising results in preclinical studies.
Scientific Research Applications
4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its anti-cancer properties and has been shown to inhibit the activity of multiple receptor tyrosine kinases, including VEGFR, PDGFR, KIT, and FLT3. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been used in clinical trials for the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic cancer.
properties
IUPAC Name |
4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c1-10-8-14(18-23-10)17-15(20)11-4-5-12(16)13(9-11)24(21,22)19-6-2-3-7-19/h4-5,8-9H,2-3,6-7H2,1H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIKXBIXFHTUQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.